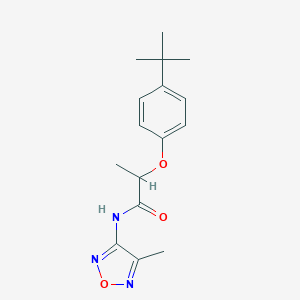![molecular formula C17H18N6O2 B257462 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound that contains a triazole ring and a pyridazine ring. This compound is known to have various biochemical and physiological effects, making it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to work by interacting with various receptors in the body, including the serotonin receptor and the dopamine receptor. This interaction can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders. The compound has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, the compound has been shown to have potential as a treatment for various neurological disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to cross the blood-brain barrier. This makes it useful in studying the effects of drugs on the brain. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the study of its potential as a drug delivery system. The compound's ability to cross the blood-brain barrier makes it a promising candidate for drug delivery to the brain. Another potential direction is the study of its potential as a treatment for various neurological disorders. The compound's ability to interact with various receptors in the body makes it a promising candidate for the treatment of depression, anxiety, and other neurological disorders. Finally, the compound's potential as an anti-cancer agent warrants further study to determine its efficacy in treating various types of cancer.
Synthesemethoden
The synthesis of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound. The purity of the compound can be increased by using various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has shown potential in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various neurological disorders. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
Produktname |
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine |
|---|---|
Molekularformel |
C17H18N6O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18N6O2/c1-2-14-15(25-12-24-14)9-13(1)10-21-5-7-22(8-6-21)17-4-3-16-19-18-11-23(16)20-17/h1-4,9,11H,5-8,10,12H2 |
InChI-Schlüssel |
PVSKBDYJCDWKDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)

![3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257383.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B257384.png)


![3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)
![4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)

![N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)